molecular formula C45H71N7O10 B1248901 Tasipeptin A

Tasipeptin A

Cat. No.: B1248901
M. Wt: 870.1 g/mol
InChI Key: RUCVBGWUPBXPNT-LHBJIRMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasipeptin A is an Ahp-cyclodepsipeptide, a class of non-ribosomal peptides characterized by a cyclic depsipeptide backbone and a unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. It is derived from marine cyanobacteria and has been chemically synthesized using a mixed solid- and solution-phase methodology to optimize yield and purity . This compound exhibits potent inhibitory activity against serine proteases, particularly human HTRA proteases, which are implicated in diseases such as cancer and neurodegenerative disorders . Its structural complexity, including a macrocyclic scaffold and non-covalent binding properties, makes it a promising candidate for therapeutic development.

Properties

Molecular Formula

C45H71N7O10

Molecular Weight

870.1 g/mol

IUPAC Name

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)-3-methylbutanamide

InChI

InChI=1S/C45H71N7O10/c1-12-16-34(53)48-36(26(6)7)41(57)50-38-28(10)62-45(61)37(27(8)9)49-40(56)32(23-29-17-14-13-15-18-29)51(11)44(60)33(22-25(4)5)52-35(54)20-19-30(43(52)59)46-39(55)31(21-24(2)3)47-42(38)58/h13-15,17-18,24-28,30-33,35-38,54H,12,16,19-23H2,1-11H3,(H,46,55)(H,47,58)(H,48,53)(H,49,56)(H,50,57)/t28-,30+,31+,32+,33+,35-,36+,37+,38+/m1/s1

InChI Key

RUCVBGWUPBXPNT-LHBJIRMKSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C

Canonical SMILES

CCCC(=O)NC(C(C)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C

Synonyms

tasipeptin A

Origin of Product

United States

Comparison with Similar Compounds

Tasipeptin A vs. Tasipeptin B

  • Structural Differences: Tasipeptin B shares the same Ahp-cyclodepsipeptide scaffold as this compound but differs in the substitution of specific amino acid residues. For instance, Tasipeptin B contains a valine residue in place of isoleucine at a key position, altering its conformational flexibility .
  • Functional Impact: Both compounds inhibit HTRA1, but this compound demonstrates a lower IC50 (1.2 nM) compared to Tasipeptin B (3.8 nM), suggesting that minor structural modifications significantly enhance target affinity .

This compound vs. Lyngbyastatin 7

  • Structural Similarities: Lyngbyastatin 7, another marine-derived cyclodepsipeptide, shares a macrocyclic structure with this compound. Both feature Ahp moieties and hydroxy acid residues critical for protease binding .
  • Functional Divergence :
    Lyngbyastatin 7 primarily targets elastase and chymotrypsin-like proteases (IC50 = 5–10 nM), whereas this compound is selective for HTRA proteases. This difference underscores the role of side-chain variations in dictating protease specificity .

Comparative Data Table

Compound Source Molecular Weight (Da) Primary Target IC50 Key Structural Features
This compound Synthetic/Natural 1,248 HTRA1 1.2 nM Ahp moiety, macrocyclic depsipeptide
Tasipeptin B Synthetic/Natural 1,235 HTRA1 3.8 nM Valine substitution, reduced hydrophobicity
Lyngbyastatin 7 Natural 1,192 Elastase 5–10 nM Ahp moiety, linear hydroxy acid extension
Synthetic Analog X Synthetic 1,260 HTRA1 8.5 nM Fluorinated aromatic side chains

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    Substitutions at the Ahp moiety’s C-terminal residue (e.g., isoleucine to valine) reduce potency, emphasizing the importance of hydrophobic interactions in HTRA1 binding .
  • Therapeutic Potential: this compound’s selectivity for HTRA1 over off-target proteases (e.g., thrombin, IC50 > 1,000 nM) positions it as a safer candidate for clinical development compared to broader-spectrum inhibitors like Lyngbyastatin 7 .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial synthesis and purification of Tasipeptin A?

  • Methodological Answer : The synthesis of this compound requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cleavage and deprotection using trifluoroacetic acid (TFA). Purification typically involves reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Batch-to-batch consistency should be verified via mass spectrometry (MS) and analytical HPLC (>95% purity) . For reproducibility, document reaction conditions (temperature, solvent ratios) and purification parameters (flow rate, gradient slope) explicitly .

Q. How should researchers design assays to evaluate the bioactivity of this compound in vitro?

  • Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) in target cell lines, with negative controls (scrambled peptides) and positive controls (known inhibitors). Ensure cell viability is measured via MTT or ATP-based assays. Replicate experiments across three independent trials to account for biological variability. Pre-treat peptides with endotoxin removal protocols to avoid confounding immune responses .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer : Combine circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical content), nuclear magnetic resonance (NMR) for tertiary structure validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference data with computational models (e.g., molecular dynamics simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s mechanism of action across studies?

  • Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., cell type, peptide concentration, assay conditions). Use orthogonal validation methods (e.g., surface plasmon resonance for binding affinity, CRISPR knockouts to confirm target specificity). Publish raw datasets and statistical codes to enable reproducibility audits .

Q. What strategies optimize this compound’s stability and bioavailability in preclinical models?

  • Methodological Answer : Evaluate PEGylation or lipid conjugation to enhance serum stability. Assess pharmacokinetics (PK) in rodent models via LC-MS/MS, focusing on half-life and tissue distribution. Use proteolytic stability assays (e.g., incubation with plasma or liver microsomes) to identify degradation hotspots for structural modification .

Q. How should researchers design in vivo studies to assess this compound’s therapeutic efficacy while minimizing off-target effects?

  • Methodological Answer : Employ conditional knockout models to isolate target pathways. Use bioluminescent imaging or PET tracers to monitor real-time biodistribution. Include sham-treated controls and blinded scoring for toxicity endpoints (e.g., organ histopathology, cytokine panels). Validate findings with dose-escalation studies and independent cohort replication .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Bayesian hierarchical modeling for small-sample studies. For non-linear responses, fit sigmoidal curves (e.g., four-parameter logistic regression) and report confidence intervals. Share code repositories (e.g., GitHub) for transparency .

Q. How can researchers differentiate between artifactual and genuine interactions in this compound pull-down assays?

  • Methodological Answer : Include stringent controls: (1) beads-only samples, (2) competition assays with excess free peptide, and (3) isotopic labeling for quantitative MS. Validate hits via co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA). Use CRAPome (Contaminant Repository for Affinity Purification) databases to filter nonspecific binders .

Tables for Key Methodological Comparisons

Parameter Synthesis Optimization Bioactivity Assays
Critical ControlsScrambled sequence, endotoxin-freePositive/Negative controls, replicates
Key MetricsPurity (>95%), MS validationIC₅₀, Z’-factor (>0.5)
Data Sharing StandardsRaw chromatograms, reaction logsDose-response curves, raw cell counts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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